4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Medicinal chemistry structure–activity relationship heterocyclic scaffold design

Procure 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one when your anti-tubercular lead optimization or kinase inhibitor program demands the unique 5-carbonyl regioisomer. The electron-withdrawing benzothiadiazole-5-carbonyl combined with the N1-thiazol-2-yl-piperazin-2-one core creates a distinct spatial and electronic environment that fundamentally differs from 4-sulfonyl or N1-phenyl/pyridyl analogs. Class-level evidence shows 5-substituted benzothiadiazoles exhibit low-micromolar MIC values against Mycobacterium tuberculosis, while 4-substituted analogs remain inactive under identical conditions. This scaffold also enables thiophilic hinge-region binding for selective CDK2 inhibition. Request a quote to evaluate membrane disruption potential or compare thiazol-2-yl vs. pyridyl substituents.

Molecular Formula C14H11N5O2S2
Molecular Weight 345.4
CAS No. 2319641-19-3
Cat. No. B2444725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS2319641-19-3
Molecular FormulaC14H11N5O2S2
Molecular Weight345.4
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4
InChIInChI=1S/C14H11N5O2S2/c20-12-8-18(4-5-19(12)14-15-3-6-22-14)13(21)9-1-2-10-11(7-9)17-23-16-10/h1-3,6-7H,4-5,8H2
InChIKeyJXJFWVPKBRMMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2319641-19-3): Structural Identity and Procurement Baseline


4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2319641-19-3) is a heterocyclic compound with molecular formula C14H11N5O2S2 and molecular weight 345.4 g/mol . The molecule integrates a 2,1,3-benzothiadiazole-5-carbonyl fragment, a 1-(1,3-thiazol-2-yl) substituent, and a piperazin-2-one core. The benzothiadiazole moiety contributes strong electron-withdrawing characteristics, while the thiazolyl-piperazinone framework provides conformational constraint and multiple hydrogen-bond acceptor sites [1]. The compound is primarily available through specialty chemical suppliers for research use only, with reported purity typically ≥95% .

Why Substituting 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one with Simple In-Class Analogs Fails


Substituting this compound with simpler piperazin-2-one or benzothiadiazole scaffolds is not straightforward because the 5-carbonyl regioisomer of 2,1,3-benzothiadiazole combined with the N1-thiazol-2-yl substitution pattern creates a unique spatial and electronic environment that differs fundamentally from the 4-sulfonyl, 4-carbonyl, or N1-phenyl/pyridyl analogs [1]. In related benzothiadiazole series, the substitution position on the benzothiadiazole ring (4- vs. 5-) and the nature of the linker (carbonyl vs. sulfonyl) have been shown to alter activity against biological targets such as Mycobacterium tuberculosis by orders of magnitude, with some 5-substituted derivatives exhibiting low-micromolar MIC values while 4-substituted analogs are inactive under identical conditions [2]. Absent direct comparative data on the target compound itself, these class-level findings indicate that even minor structural variations cannot be assumed interchangeable and must be verified empirically in the intended assay system before any procurement or substitution decision.

Quantitative Evidence Guide: Measurable Differentiation of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one


Structural Uniqueness of the 5-Carbonyl-2,1,3-Benzothiadiazole + N1-Thiazol-2-yl-Piperazin-2-one Motif vs. 4-Sulfonyl Regioisomer

The target compound carries a 2,1,3-benzothiadiazole-5-carbonyl group linked to a piperazin-2-one core that is N1-substituted with a 1,3-thiazol-2-yl group. The closest structurally characterized analog is 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2320543-81-3), which differs at two critical positions: the benzothiadiazole attachment moves from position 5 to position 4, and the linker changes from carbonyl (–CO–) to sulfonyl (–SO2–) [1]. These modifications alter the electron density distribution across the benzothiadiazole ring and the conformational preferences of the piperazinone scaffold, as the carbonyl group is coplanar with the aromatic system while the sulfonyl group introduces a tetrahedral geometry at sulfur [1]. In published benzothiadiazole series, such positional isomerism has produced >10-fold differences in antimicrobial potency against M. tuberculosis [2].

Medicinal chemistry structure–activity relationship heterocyclic scaffold design

Piperazin-2-one Core with N1-Thiazol-2-yl Substitution: Differentiated from N1-Pyridyl and N1-Phenyl Analogs

The target compound features an N1-(1,3-thiazol-2-yl) substituent on the piperazin-2-one ring. This differentiates it from analogs such as 4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one (CAS 2380186-46-7) which carries an N1-(2-methoxypyridin-4-yl) group, and from 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-(pyridin-3-yl)piperazin-2-one which carries an N1-(pyridin-3-yl) group . The thiazole ring introduces a sulfur atom capable of additional polar interactions and chalcogen bonding, which is absent in pyridine or phenyl congeners. In structurally related thiazolyl-piperazinone kinase inhibitor series, the presence of the thiazole sulfur has been associated with enhanced binding to kinase hinge regions compared to corresponding phenyl derivatives, with IC50 improvements of 2- to 5-fold reported in CDK2 inhibition assays [1].

Medicinal chemistry kinase inhibition scaffold optimization

Physicochemical Differentiation: Molecular Weight and Hydrogen-Bond Capacity vs. Simpler Piperazinone Scaffolds

The target compound (MW 345.4, 5 H-bond acceptors, 0 H-bond donors, tPSA ~87 Ų) differs substantially from the unsubstituted 1-(thiazol-2-yl)piperazin-2-one core (MW 183.23, 3 H-bond acceptors, 0 H-bond donors, tPSA ~49 Ų) [1][2]. The addition of the benzothiadiazole-5-carbonyl moiety increases molecular weight by ~162 Da and tPSA by ~38 Ų, moving the compound into a different drug-like property space. In general, compounds with MW >300 and tPSA >75 Ų exhibit altered membrane permeability and solubility profiles compared to fragment-sized analogs, which can affect both in vitro assay behavior and in vivo pharmacokinetics [3]. Specifically, the target compound's calculated logP is estimated at ~1.8–2.2 compared to ~0.3–0.5 for the core scaffold, indicating significantly higher lipophilicity that may influence protein binding and cellular uptake [2].

Drug-likeness physicochemical properties lead optimization

Best-Fit Research and Industrial Application Scenarios for 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one


Medicinal Chemistry: Anti-Tubercular and Antibacterial Lead Optimization Libraries

Given the class-level evidence that benzothiadiazole-5-carbonyl derivatives exhibit activity against Mycobacterium tuberculosis with MIC values in the low micromolar range [1], this compound is best positioned as a building block or reference analog in anti-tubercular lead optimization programs. Its unique 5-carbonyl-2,1,3-benzothiadiazole + N1-thiazol-2-yl-piperazin-2-one architecture distinguishes it from 4-sulfonyl analogs and provides a distinct scaffold for structure–activity relationship (SAR) exploration. Researchers should procure this compound when seeking to evaluate the contribution of the 5-carbonyl regioisomer and the thiazol-2-yl group to target engagement, membrane disruption, or selectivity versus mammalian cells, as informed by the MBC4.5 and HepG2 IC50 data available for structurally related benzothiadiazole series members [1].

Kinase Inhibitor Discovery: Evaluating Thiazolyl-Piperazinone Scaffolds for Hinge-Region Binding

The N1-thiazol-2-yl-piperazin-2-one core is a recognized privileged scaffold for kinase hinge-region binding, with structurally related compounds showing selective CDK2 inhibition [2]. The addition of the benzothiadiazole-5-carbonyl group extends the scaffold into the solvent-exposed or back-pocket region. This compound is appropriate for incorporation into focused kinase inhibitor libraries, particularly for targets where sulfur-mediated chalcogen bonding in the hinge region is hypothesized to improve selectivity over pyridine-containing analogs. Procurement should be prioritized when the research objective is to compare thiazol-2-yl versus pyridyl or phenyl N1-substituents within the same benzothiadiazole-5-carbonyl series.

Chemical Biology: Membrane-Potential Disruption and pH-Dependent Bactericidal Mechanism Studies

Published data on the broader benzothiadiazole compound class demonstrate that certain derivatives disrupt M. tuberculosis membrane potential in a pH-independent fashion at concentrations above their MBC4.5 values [3]. The target compound, as a 5-carbonyl regioisomer with enhanced electron-withdrawing character, represents a valuable tool for investigating whether the carbonyl linkage at position 5 alters the threshold concentration for membrane disruption relative to the imidazobenzothiadiazole or anthranilic amide chemotypes. Researchers studying bacterial membrane bioenergetics or pH homeostasis mechanisms should procure this compound for comparative mechanistic profiling alongside the already-characterized benzothiadiazole derivatives reported in the literature [3].

Scaffold-Hopping and Fragment-Growing Campaigns: Benzothiadiazole + Piperazinone Hybrid Space

For drug discovery programs employing scaffold-hopping or fragment-based strategies, this compound occupies an underexplored intersection of two validated pharmacophoric elements: the electron-deficient benzothiadiazole ring and the conformationally constrained piperazin-2-one with a heteroaryl N1 substituent. The substantial molecular weight (345.4 Da) and topological polar surface area (~87 Ų) place it in lead-like property space, making it suitable as a starting point for further optimization [4]. Procurement is indicated when the goal is to probe this specific hybrid chemotype, rather than the simpler fragment-sized piperazinone or benzothiadiazole building blocks that lack the integrated scaffold features.

Quote Request

Request a Quote for 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.